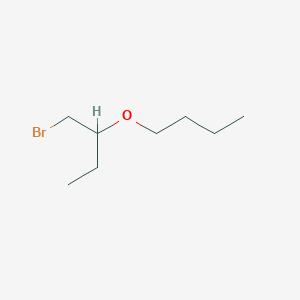
1-Bromo-2-butoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-butoxybutane is an organic compound with the molecular formula C8H17BrO It is a brominated ether, characterized by the presence of a bromine atom attached to a butane chain, which is further connected to a butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-butoxybutane can be synthesized through the reaction of 1-bromobutane with butanol in the presence of a strong acid like sulfuric acid. The reaction typically involves the formation of an intermediate, which then undergoes substitution to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-butoxybutane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, leading to the formation of ethers or amines.
Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination, resulting in the formation of alkenes.
Major Products Formed:
Substitution: Formation of butoxy derivatives or amines.
Elimination: Formation of alkenes.
Aplicaciones Científicas De Investigación
1-Bromo-2-butoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-butoxybutane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds. This property makes it useful in various synthetic applications .
Comparación Con Compuestos Similares
1-Bromo-2-butyne: Another brominated compound with a triple bond, used in different synthetic applications.
1-Bromo-2-propanol: A bromohydrin with different reactivity and applications.
Uniqueness: 1-Bromo-2-butoxybutane is unique due to its ether linkage, which imparts different chemical properties compared to other brominated compounds. Its ability to undergo both substitution and elimination reactions makes it versatile in synthetic chemistry.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and other applications.
Propiedades
Número CAS |
64343-07-3 |
|---|---|
Fórmula molecular |
C8H17BrO |
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
1-bromo-2-butoxybutane |
InChI |
InChI=1S/C8H17BrO/c1-3-5-6-10-8(4-2)7-9/h8H,3-7H2,1-2H3 |
Clave InChI |
RFTXRWCZYVNUCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(CC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B13950306.png)
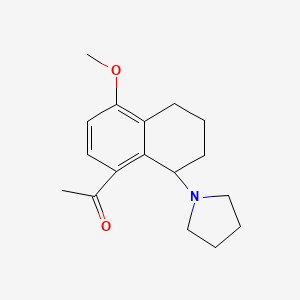

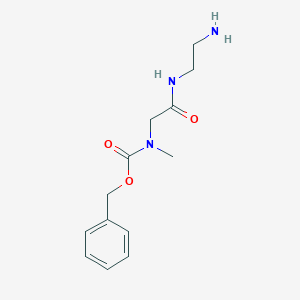
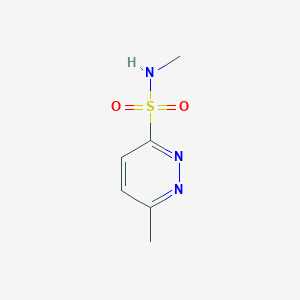

![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
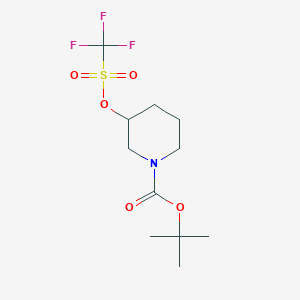
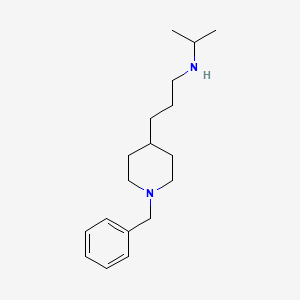
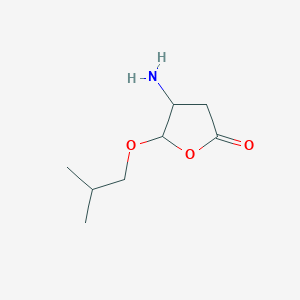
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
